molecular formula C17H17ClFNO4S B8331663 Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate CAS No. 918523-47-4

Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate

Cat. No.: B8331663
CAS No.: 918523-47-4
M. Wt: 385.8 g/mol
InChI Key: RVJCCSKXNXOONI-UHFFFAOYSA-N
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Description

Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate typically involves multiple steps, including halogenation, sulfonylation, and esterification. The general synthetic route might include:

    Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.

    Sulfonylation: Addition of the propane-1-sulfonylamino group.

    Esterification: Formation of the benzyl ester from benzoic acid.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups to the benzene ring.

Scientific Research Applications

Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate could have various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-fluoro-benzoic acid: Lacks the sulfonylamino and benzyl ester groups.

    2-Fluoro-(propane-1-sulfonylamino)-benzoic acid: Lacks the chlorine atom.

    6-Chloro-(propane-1-sulfonylamino)-benzoic acid benzyl ester: Lacks the fluorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms, along with the sulfonylamino and benzyl ester groups, makes Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate unique. These structural features could confer specific reactivity and biological activity that distinguish it from similar compounds.

Properties

CAS No.

918523-47-4

Molecular Formula

C17H17ClFNO4S

Molecular Weight

385.8 g/mol

IUPAC Name

benzyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate

InChI

InChI=1S/C17H17ClFNO4S/c1-2-10-25(22,23)20-14-9-8-13(18)15(16(14)19)17(21)24-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3

InChI Key

RVJCCSKXNXOONI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-amino-6-chloro-2-fluoro-benzoic acid benzyl ester (61, 1.20 g, 4.3 mmol) in methylene chloride (28 mL) was added pyridine (0.52 mL, 6.4 mmol) and propane-1-sulfonyl chloride (51, 0.685 g, 4.8 mmol). The reaction was stirred at room temperature overnight, then poured into water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The desired compound was isolated with silica gel column chromatography to give a colorless oil (62, 960 mg, 58.0%). MS (ESI) [M−H+]−=384.1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.685 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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